molecular formula C6H14N2 B1446704 N-Ethyl-1-methylazetidin-3-amine CAS No. 1434128-51-4

N-Ethyl-1-methylazetidin-3-amine

Cat. No. B1446704
M. Wt: 114.19 g/mol
InChI Key: TYRJTKUUMOUABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1-methylazetidin-3-amine is a chemical compound with the molecular formula C6H14N2 . It is a solid substance at room temperature . The compound contains a total of 22 bonds, including 8 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .


Molecular Structure Analysis

The molecular structure of N-Ethyl-1-methylazetidin-3-amine consists of a four-membered azetidine ring with a secondary and a tertiary aliphatic amine . The InChI code for the compound is 1S/C6H14N2.2ClH/c1-3-8(2)6-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

N-Ethyl-1-methylazetidin-3-amine has a molecular weight of 114.189 . It has a density of 0.9±0.1 g/cm3 . The boiling point of the compound is 142.8±8.0 °C at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis Processes

N-Ethyl-1-methylazetidin-3-amine is involved in various synthesis processes. For instance, it is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck, McWhorter, DeKam, & Pearlman, 2003). Additionally, its derivatives have been used in the synthesis of bioactive compounds like pyrazole derivatives, which demonstrate antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Chemical Characterization and Crystallography

N-Ethyl-1-methylazetidin-3-amine and related compounds have been the focus of detailed chemical characterization and crystallographic studies. These studies provide insights into the structural and chemical properties of these compounds, aiding further research and application development (Shustov & Rauk, 1996).

Electrosynthesis

The compound has been used in electrosynthesis processes, such as the synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This method avoids the use of toxic chemicals and catalysts, offering a more environmentally friendly approach (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).

Antimicrobial Properties

Polymers derived from N-Ethyl-1-methylazetidin-3-amine have been investigated for their antimicrobial properties, particularly against bacteria like Staphylococcus aureus. These studies are crucial in developing new antibacterial agents (Waschinski & Tiller, 2005).

Safety And Hazards

N-Ethyl-1-methylazetidin-3-amine is classified as a dangerous substance. It is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

N-ethyl-1-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-3-7-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRJTKUUMOUABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1-methylazetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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